molecular formula C17H14ClFN2O3 B11022692 1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11022692
M. Wt: 348.8 g/mol
InChI Key: OHKFNJLWBLYEOH-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring, a carboxamide group, and substituted phenyl rings. The presence of chlorine and fluorine atoms further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or an ester.

    Hydroxylation: The hydroxyl group on the phenyl ring can be introduced through electrophilic aromatic substitution or other suitable hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted phenyl derivatives.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific substitution pattern on the phenyl rings and the presence of both chlorine and fluorine atoms

Properties

Molecular Formula

C17H14ClFN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H14ClFN2O3/c18-14-8-12(4-5-15(14)19)21-9-10(6-16(21)23)17(24)20-11-2-1-3-13(22)7-11/h1-5,7-8,10,22H,6,9H2,(H,20,24)

InChI Key

OHKFNJLWBLYEOH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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